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  • Product: 6-Hydroxy-4-oxochromene-3-carbaldehyde
  • CAS: 69155-75-5

Core Science & Biosynthesis

Foundational

synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 6-Hydroxy-4-oxochromene-3-carbaldehyde is a pivotal heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-4-oxochromene-3-carbaldehyde is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, combining a chromone core with a reactive aldehyde group, make it a valuable building block in drug discovery. Derivatives have shown potential in developing novel anticancer, anti-inflammatory, and anti-neurodegenerative agents.[1][2][3] This guide provides a comprehensive overview of the principal synthetic methodology for this compound, focusing on the Vilsmeier-Haack reaction. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses alternative synthetic strategies, equipping researchers with the necessary knowledge for its efficient preparation and application.

Introduction: The Significance of the 3-Formylchromone Scaffold

The chromone (4H-chromen-4-one) nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with diverse biological activities.[2] The introduction of a formyl group at the C-3 position creates a highly reactive electrophilic center, making 3-formylchromones crucial synthons for constructing more complex molecular architectures.[4][5] Specifically, the 6-hydroxy-4-oxochromene-3-carbaldehyde variant incorporates a phenolic hydroxyl group, which can be further functionalized, enhancing its utility in creating libraries of potential drug candidates. This scaffold is instrumental in the development of enzyme inhibitors and other therapeutic agents.[6][7]

The primary challenge in its synthesis lies in achieving efficient and regioselective formylation and cyclization. The Vilsmeier-Haack reaction has emerged as the most robust and widely adopted method to achieve this transformation in a single, efficient operation.[6][8]

The Vilsmeier-Haack Reaction: A Superior Route to 3-Formylchromones

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[9][10] It employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[11][12] This method is exceptionally well-suited for the from an appropriate 2-hydroxyacetophenone precursor.

Mechanistic Rationale

The causality behind this reaction's success is a two-part process involving the formation of a mild electrophile that reacts specifically with the activated substrate.

  • Formation of the Vilsmeier Reagent: DMF, an amide, reacts with the strong Lewis acid POCl₃. The oxygen of the DMF attacks the phosphorus atom, leading to the formation of a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent. This reagent is the key formylating agent.[11][12]

  • Electrophilic Substitution and Cyclization: The starting material, 2',5'-dihydroxyacetophenone, possesses a highly activated aromatic ring due to the two hydroxyl groups. The Vilsmeier reagent undergoes electrophilic aromatic substitution onto this ring. The reaction proceeds via an initial attack on the activated methyl group of the acetophenone, followed by an intramolecular cyclization and subsequent dehydration to form the chromone ring. The final step is the hydrolysis of the resulting iminium salt during aqueous work-up, which liberates the aldehyde.[7][13]

This one-pot cyclization and formylation is what makes the Vilsmeier-Haack reaction particularly efficient for this class of compounds.[8]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 2',5'-Dihydroxyacetophenone Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 6-Hydroxy-4-oxochromene- 3-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established syntheses of analogous 3-formylchromones.[2][7][13]

Materials:

  • 2',5'-Dihydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (5 molar equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0 °C. Add POCl₃ (3 molar equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2',5'-dihydroxyacetophenone (1 molar equivalent) in a minimal amount of anhydrous DMF and add it slowly to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This step hydrolyzes the intermediate and precipitates the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any remaining DMF and phosphoric acid byproducts.

  • Purification: Dry the crude product in vacuo. Purify the solid by recrystallization from ethanol to yield pure 6-Hydroxy-4-oxochromene-3-carbaldehyde as a crystalline solid.

Synthesis_Workflow Figure 2: Experimental Workflow step1 Step 1: Reagent Prep Cool DMF to 0°C. Add POCl₃ dropwise to form Vilsmeier Reagent. step2 Step 2: Substrate Addition Add 2',5'-dihydroxyacetophenone solution. step1->step2 step3 Step 3: Reaction Stir at room temperature for 12-18h. Monitor via TLC. step2->step3 step4 Step 4: Quenching & Precipitation Pour mixture into crushed ice. step3->step4 step5 Step 5: Isolation Filter the solid precipitate. Wash with cold H₂O. step4->step5 step6 Step 6: Purification Recrystallize from ethanol. step5->step6

Caption: Figure 2: Experimental Workflow

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is preferred, other classical formylation reactions can be considered, although they are generally less efficient for this specific target. These methods would typically involve the formylation of a pre-formed 6-hydroxychromen-4-one.

ReactionReagentsMechanismKey Considerations
Duff Reaction Hexamethylenetetramine, acid (e.g., acetic acid)Involves aminomethylation followed by hydrolysis.[14]Typically directs formylation ortho to the hydroxyl group. For 6-hydroxychromen-4-one, this could lead to a mixture of products or reaction at the more activated C-5 or C-7 positions. Yields are often low.[15][16]
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Electrophilic substitution by dichlorocarbene (:CCl₂) generated in situ.[17][18]Requires harsh basic conditions which can be detrimental to the chromone ring system. Selectivity can be poor, and yields are generally modest.[19][20]

Conclusion

The is most effectively achieved via the Vilsmeier-Haack reaction, starting from 2',5'-dihydroxyacetophenone. This method offers a direct, one-pot route that combines formylation and cyclization with high efficiency and regioselectivity. The resulting compound is a highly valuable intermediate for medicinal chemists, providing a robust platform for the synthesis of novel therapeutic agents. Understanding the mechanistic details and experimental nuances of this synthesis is critical for researchers aiming to leverage this important molecular scaffold in drug discovery and development.

References

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from Cambridge University Press. URL: [Link]

  • Mphahane, N., et al. (2020). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. URL: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules. URL: [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia. URL: [Link]

  • Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. URL: [Link]

  • PHARMD GURU. (n.d.). Reimer Tiemans Reaction. PHARMD GURU. URL: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia. URL: [Link]

  • ResearchGate. (2017). 4-oxo-4H-chromene-3-carboxaldehyde. ResearchGate. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. URL: [Link]

  • Patil, S. B., & Patil, D. B. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • The ScholarShip. (2015). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. URL: [Link]

  • Ishikawa, T. (2014). 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. URL: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. URL: [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. URL: [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. L.S. College.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. URL: [Link]

  • Abdel-Hafez, S. H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-2-yl)malonaldehyde and their some reactions. International Letters of Chemistry, Physics and Astronomy.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. BenchChem.
  • Ambartsumyan, N. S., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry.
  • Wu, J., et al. (2011). Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Organic & Biomolecular Chemistry. URL: [Link]

  • ResearchGate. (n.d.). Chromene compounds with promising biological activities.
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Chemical Synthesis Database. (2025). 4-oxo-4H-chromene-2-carbaldehyde.
  • BenchChem. (2025). An In-Depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde for Researchers. BenchChem.
  • Mphahane, N., et al. (2019). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Molecules. URL: [Link]

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Exploratory

An In-depth Technical Guide to 6-Hydroxy-4-oxochromene-3-carbaldehyde Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-hydroxy-4-oxochromene-3-carbaldehyde and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into thei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-hydroxy-4-oxochromene-3-carbaldehyde and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for their evaluation as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.

Introduction to the Chromone Scaffold: A Privileged Structure in Drug Discovery

Chromones, or benzopyran-4-ones, are a class of heterocyclic compounds widely distributed in nature and are recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] The core structure, a fusion of a benzene ring with a pyranone ring, provides a rigid and planar framework that is amenable to a variety of chemical modifications.

The introduction of a carbaldehyde group at the 3-position and a hydroxyl group at the 6-position of the chromone nucleus creates the 6-hydroxy-4-oxochromene-3-carbaldehyde scaffold. This particular arrangement of functional groups offers unique opportunities for derivatization and interaction with biological macromolecules, making it a focal point for the development of novel therapeutic agents.

Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone

The synthesis of 4-oxo-4H-chromene-3-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[2][3] This one-pot reaction involves the formylation and subsequent cyclization of a substituted 2-hydroxyacetophenone.[2]

General Synthesis of 6-Substituted-4-oxo-4H-chromene-3-carbaldehydes

The general synthetic pathway involves the reaction of a corresponding 2',5'-dihydroxyacetophenone derivative with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Synthesis of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde [4][5]

This protocol details the synthesis of a representative derivative, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Materials:

  • Dry N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 5-methyl-2-hydroxyacetophenone

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • To a three-necked flask, add dry DMF (12.32 ml).

  • Slowly add POCl₃ (49 mmol) to the DMF with intensive stirring at 50°C.

  • Continue heating and stirring the mixture for 2 hours at 45–55°C to form the Vilsmeier reagent.

  • Prepare a solution of 5-methyl-2-hydroxyacetophenone (10 mmol) in a minimal amount of DMF.

  • Slowly add the 5-methyl-2-hydroxyacetophenone solution to the reaction flask while maintaining the temperature at 50°C.

  • Continue stirring for an additional 2 hours at 55–60°C.

  • After cooling, let the reaction mixture stand overnight at room temperature.

  • Slowly pour the mixture onto crushed ice (300 g) and stir vigorously for 6 hours to precipitate the crude product.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Diagram: Vilsmeier-Haack Synthesis of 6-Substituted-4-oxo-4H-chromene-3-carbaldehydes

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_hydroxyacetophenone Substituted 2-Hydroxyacetophenone Reaction_conditions Formylation & Cyclization 2_hydroxyacetophenone->Reaction_conditions Vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_reagent->Reaction_conditions Chromone_carbaldehyde 6-Substituted-4-oxo-4H- chromene-3-carbaldehyde Reaction_conditions->Chromone_carbaldehyde

Caption: General workflow for the Vilsmeier-Haack synthesis.

Structure-Activity Relationship (SAR) and Biological Activities

The biological activity of 6-hydroxy-4-oxochromene-3-carbaldehyde derivatives can be significantly influenced by the nature and position of substituents on the chromone ring.

Anticancer Activity

Chromone derivatives have shown promising anticancer activities.[6] The cytotoxicity of these compounds is often evaluated using assays such as the MTT assay on various cancer cell lines.[6][7] For instance, certain 4-aryl-4H-chromene derivatives have demonstrated potent cytotoxic effects.[6] The introduction of different functional groups can modulate this activity, and molecular docking studies can help elucidate the interactions with biological targets like protein kinases.[8]

Table 1: Cytotoxicity of Chromanone Derivatives Against Various Cancer Cell Lines [9]

Compound IDCell LineIC50 (µg/mL)
Compound 4aMCF-7≤ 3.86
Compound 4aA549≤ 3.86
Compound 4aHeLa≤ 3.86
Etoposide (Control)MCF-7, A549, HeLa21.9 - 31.5

Experimental Protocol: MTT Assay for Cytotoxicity Testing [9]

This protocol provides a standardized method for assessing the cytotoxic effects of chromone derivatives on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • 6-Hydroxy-4-oxochromene-3-carbaldehyde derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in the complete medium. Add 100 µL of varying concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram: MTT Assay Workflow

G A Seed cells in 96-well plate B Treat with chromone derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antioxidant Activity

Many chromone derivatives exhibit significant antioxidant properties.[10] The antioxidant capacity can be evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[10][11][12] The presence of the hydroxyl group at the 6-position is believed to contribute significantly to the radical scavenging activity of these compounds.

Table 2: Antioxidant Activity of Representative Chromene Derivatives [10][11]

CompoundAssayIC50 (µM) or FRAP Value
6-Methoxy-2H-chromene derivative 3DPPH69 ± 0.38
6-Methoxy-2H-chromene derivative 4DPPH67 ± 0.44
Trolox (Standard)DPPH36.4 ± 0.53
6-Methoxy-2H-chromene derivative 3FRAP89 ± 0.37 µM Fe²⁺
6-Methoxy-2H-chromene derivative 4FRAP102 ± 0.41 µM Fe²⁺
Trolox (Standard)FRAP49.3 ± 0.27 µM Fe²⁺
4H-chromene derivatives (general)DPPHGood inhibition compared to ascorbic acid

Experimental Protocol: DPPH Radical Scavenging Assay [11]

This protocol describes a common method for assessing the antioxidant potential of chromone derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • 6-Hydroxy-4-oxochromene-3-carbaldehyde derivatives (at various concentrations)

  • Ascorbic acid (as a standard)

  • Methanol

  • UV-Visible spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the standard (ascorbic acid) in methanol.

  • In a test tube, mix 3 mL of the test compound/standard solution with 1 mL of the 0.1 mM DPPH solution.

  • Incubate the mixture in the dark for 30 minutes at room temperature.

  • Measure the absorbance of the solution at 517 nm using a UV-Visible spectrophotometer. A control sample containing only methanol and the DPPH solution should also be measured.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Chromone derivatives have been investigated for their anti-inflammatory properties, often by evaluating their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[13][14] Some 4-aryl-4H-chromenes have been shown to exert their anti-inflammatory effects by promoting macrophage repolarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[15]

Enzyme Inhibition

The 4-oxo-4H-chromene-3-carbaldehyde scaffold has been explored as a basis for designing inhibitors of various enzymes. For example, derivatives have been evaluated as inhibitors of cholinesterases (AChE and BChE) and β-secretase (BACE-1), which are relevant targets in Alzheimer's disease.[16][17] Additionally, some chromone derivatives have shown inhibitory activity against monoamine oxidase (MAO), suggesting potential applications in neurological disorders.[18]

Experimental Protocol: General Enzyme Inhibition Assay [19][20]

This protocol provides a general framework for assessing the inhibitory activity of chromone derivatives against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • 6-Hydroxy-4-oxochromene-3-carbaldehyde derivatives (inhibitors)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Include controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

  • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Diagram: Enzyme Inhibition Assay Workflow

G A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction progress D->E F Calculate initial rates E->F G Determine % inhibition and IC50 value F->G

Caption: A generalized workflow for conducting an enzyme inhibition assay.

Conclusion and Future Directions

The 6-hydroxy-4-oxochromene-3-carbaldehyde scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction allows for the generation of a wide array of derivatives. The biological activities of these compounds are highly tunable through strategic substitution on the chromone ring, offering opportunities to optimize potency and selectivity for various biological targets.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing novel analogues with diverse substituents to further probe the structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In vivo evaluation: Progressing the most promising in vitro lead compounds to preclinical animal models to assess their efficacy and safety.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 6-hydroxy-4-oxochromene-3-carbaldehyde derivatives can be realized.

References

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Sources

Foundational

6-Hydroxy-4-oxochromene-3-carbaldehyde: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The chromone nucleus, a benzopyran-4-one system, represents a cornerstone in the architecture of countless biologically active molecules, both of natural and synthetic origin.[1] Its inherent structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromone nucleus, a benzopyran-4-one system, represents a cornerstone in the architecture of countless biologically active molecules, both of natural and synthetic origin.[1] Its inherent structural features and synthetic accessibility have established it as a "privileged scaffold" in medicinal chemistry.[2] This guide focuses on a specific, highly functionalized derivative, 6-Hydroxy-4-oxochromene-3-carbaldehyde, also known as 6-hydroxy-3-formylchromone. We will explore its synthesis, unique chemical reactivity, and burgeoning role as a versatile intermediate and pharmacophore in the development of novel therapeutic agents. Particular emphasis is placed on the strategic importance of the hydroxyl and formyl groups, which serve as critical handles for molecular elaboration and key interaction points with biological targets.

Introduction: The Chromone Scaffold in Drug Discovery

Chromones are a class of oxygen-containing heterocyclic compounds that form the core of many natural products, including flavonoids.[1] Their derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[2] The versatility of the chromone ring system allows for extensive structural modifications, enabling medicinal chemists to fine-tune its biological profile for various therapeutic applications.[2]

The subject of this guide, 6-Hydroxy-4-oxochromene-3-carbaldehyde, is distinguished by two key functional groups:

  • A C6-hydroxyl group: This group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. It also serves as a synthetic handle for etherification or esterification to modulate pharmacokinetic properties.

  • A C3-formyl (carbaldehyde) group: This electron-withdrawing group is a powerful Michael acceptor, making the molecule reactive towards nucleophiles like amino acid residues in enzyme active sites.[3] It is also a crucial building block for synthesizing a wide array of more complex heterocyclic systems.[4][5]

The combination of these features makes 6-Hydroxy-4-oxochromene-3-carbaldehyde a molecule of significant interest for generating compound libraries aimed at diverse biological targets.

Synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde

The primary and most efficient method for the synthesis of 3-formylchromones, including the 6-hydroxy derivative, is the Vilsmeier-Haack reaction .[4][6] This reaction introduces a formyl group onto an activated aromatic or heteroaromatic substrate.[7][8]

The synthesis begins with a suitably substituted 2-hydroxyacetophenone. For our target molecule, the starting material is 2,5-dihydroxyacetophenone.

2.1. The Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[7][9] This electrophilic reagent then reacts with the electron-rich phenol to achieve formylation and subsequent cyclization to the chromone ring.

Experimental Protocol: Synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde

Materials:

  • 2,5-dihydroxyacetophenone

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,5-dihydroxyacetophenone in a minimal amount of anhydrous DMF and add it slowly to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining DMF and inorganic salts.

  • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Hydroxy-4-oxochromene-3-carbaldehyde.[10]

G cluster_synthesis Synthesis Workflow start Start Materials: 2,5-dihydroxyacetophenone DMF, POCl₃ reagent In situ formation of Vilsmeier Reagent start->reagent reaction Vilsmeier-Haack Formylation & Cyclization (50-60°C, 2-4h) reagent->reaction workup Aqueous Work-up (Ice-water quench) reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization (Ethanol) isolation->purification product Pure 6-Hydroxy-4-oxo- chromene-3-carbaldehyde purification->product

Caption: Workflow for Vilsmeier-Haack synthesis.

Role in Medicinal Chemistry and Drug Development

The strategic placement of the hydroxyl and aldehyde functionalities makes 6-Hydroxy-4-oxochromene-3-carbaldehyde a valuable scaffold for developing agents against a range of diseases.

3.1. Anticancer Activity

Chromone derivatives have demonstrated significant potential as antitumor agents.[3][11] The 3-formyl group, in particular, is crucial for this activity. As an α,β-unsaturated aldehyde, it can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in key proteins involved in cancer progression.[3] Studies on various 3-formylchromones have shown tumor cell-specific cytotoxicity.[12] The 6-hydroxy group can further enhance this activity through favorable interactions in the binding pocket of target enzymes or receptors.

Potential anticancer mechanisms include:

  • Enzyme Inhibition: Inhibition of kinases like p56lck tyrosine kinase.[3]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Modulation of Drug Resistance: Acting as modifiers of multidrug resistance in cancer cells.[3]

3.2. Antimicrobial and Antiviral Properties

The chromone scaffold is a common feature in molecules with antimicrobial and antifungal activity. 3-formylchromones substituted at the C-6 position have been investigated for their activity against various pathogens. For example, derivatives like 6-bromo and 6-chloro 3-formylchromone have shown potent antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC).[13] This activity is often linked to the downregulation of virulence genes.[13]

Furthermore, certain 3-formylchromone derivatives have demonstrated potent inhibitory activity against urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori.[3][12]

3.3. Neuroprotective and Anti-Inflammatory Applications

Chromone derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2] They can act as multi-target agents, inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), and preventing the aggregation of amyloid-β peptides.[2] Recently, 6-hydroxychromone derived hydrazones showed promising inhibitory activity against acetylcholinesterase.[14]

The anti-inflammatory properties of chromones are also well-documented.[4] The scaffold can influence inflammatory pathways, potentially through the inhibition of enzymes like lipoxygenase and cyclooxygenase. The ability of 4H-chromene derivatives to modulate the NF-κB signaling pathway highlights their potential as adjuvants for cancer immunotherapy.[15]

G cluster_apps Therapeutic Applications Core 6-Hydroxy-4-oxochromene-3-carbaldehyde C6-OH group C3-CHO group Anticancer Anticancer Kinase Inhibition Apoptosis Induction Core:f1->Anticancer:p1 Michael Acceptor Antimicrobial Antimicrobial Urease Inhibition Anti-biofilm Core:f1->Antimicrobial:p3 Reacts with active site Neuro Neuroprotection AChE Inhibition Anti-Aβ Aggregation Core:f0->Neuro:p5 H-bonding

Caption: Key functional groups and their therapeutic roles.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the chromone scaffold. For 3-formylchromones, key insights include:

  • The 3-Formyl Group: The presence of the aldehyde is often essential for potent biological activity, particularly cytotoxicity, due to its electrophilic nature.[3]

  • Substitution at C-6: The nature of the substituent at the C-6 position significantly modulates activity. Halogenation (e.g., with Cl or Br) has been shown to enhance antimicrobial activity against UPEC.[13] A hydroxyl group at this position, as in our title compound, provides a site for hydrogen bonding and further derivatization.

  • Derivatization of the Formyl Group: The aldehyde is a versatile handle for creating derivatives like hydrazones, carboxamides, and other heterocyclic systems.[4][5][14] These modifications can dramatically alter the biological activity profile, leading to compounds with enhanced potency and selectivity. For instance, converting the aldehyde to a carboxamide has led to derivatives with anti-inflammatory and anti-trypanosomal properties.[4]

Table 1: Biological Activities of Selected 3-Formylchromone Derivatives

CompoundSubstitutionTarget/ActivityPotency (IC₅₀ / MIC)Reference
6,8-Dichloro-3-formylchromone6-Cl, 8-ClAnti-H. pyloriComparable to metronidazole[3][12]
6,8-Dibromo-3-formylchromone6-Br, 8-BrUrease InhibitionPotent[3][12]
6-Bromo-3-formylchromone6-BrAnti-UPECMIC = 20 µg/ml[13]
6-Chloro-3-formylchromone6-ClAnti-UPECMIC = 20 µg/ml[13]
6-hydroxychromone hydrazone6-OH, 3-CH=N-NHRAcetylcholinesteraseIC₅₀ = 0.20 µM[14]
Future Perspectives

6-Hydroxy-4-oxochromene-3-carbaldehyde is more than just a single compound; it is a gateway to a vast chemical space of potentially therapeutic molecules. Future research will likely focus on:

  • Combinatorial Chemistry: Using the aldehyde and hydroxyl groups as anchor points to generate large, diverse libraries of chromone derivatives for high-throughput screening.

  • Multi-Target Drug Design: Developing single molecules that can modulate multiple targets relevant to complex diseases like cancer and Alzheimer's disease.[2]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

The synthetic tractability and proven biological relevance of the 6-Hydroxy-4-oxochromene-3-carbaldehyde scaffold ensure its continued importance in the ongoing quest for novel and effective medicines.

References
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Therapeutic Potential of Chromones - TSI Journals. (2017, September 30). TSI Journals.
  • Biological Activity of 3-Formylchromones and Related Compounds - In Vivo. (n.d.). In Vivo.
  • Synthesis and biological evaluation of chromone-3-carboxamides - Semantic Scholar. (n.d.). Semantic Scholar.
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed. (2013, December 27). National Center for Biotechnology Information.
  • Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates - PMC. (n.d.). National Center for Biotechnology Information.
  • Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies - SciELO. (n.d.). SciELO.
  • Biological activity of 3-formylchromones and related compounds - PubMed. (2007, September 15). National Center for Biotechnology Information.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). ResearchGate.
  • Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes - Univen. (n.d.). University of Venda.
  • Structure-activity relationship studies in 4H-chromene-3-carbonitriles.... - ResearchGate. (n.d.). ResearchGate.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps.
  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). SpringerLink.
  • Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibition and antioxidant activity - ResearchGate. (2026, February 14). ResearchGate.
  • Reaction of chromone-3-carbaldehyde with α-amino acids—syntheses of 3- and 4-(2-hydroxybenzoyl)pyrroles | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed. (2024, January 15). National Center for Biotechnology Information.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | ACS Omega. (2022, December 30). ACS Publications.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
  • Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - Benchchem. (n.d.). BenchChem.

Sources

Protocols & Analytical Methods

Method

experimental procedure for pyrazoloquinolinol synthesis using 6-Hydroxy-4-oxochromene-3-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the experimental procedure for synthesizing Pyrazolo[4,3-c]quinolin-4-one derivatives (often referred to as pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the experimental procedure for synthesizing Pyrazolo[4,3-c]quinolin-4-one derivatives (often referred to as pyrazoloquinolinols due to keto-enol tautomerism) starting from 6-Hydroxy-4-oxochromene-3-carbaldehyde (6-hydroxy-3-formylchromone).

Application Note: High-Efficiency Synthesis of Pyrazolo[4,3-c]quinolin-4-ones

Abstract & Scientific Rationale

Pyrazolo[4,3-c]quinolines are a privileged scaffold in drug discovery, exhibiting potent anti-inflammatory, antiviral, and kinase-inhibitory activities (e.g., PI3K


 and PDE4 inhibition). The synthesis described herein utilizes 6-Hydroxy-4-oxochromene-3-carbaldehyde  as a highly reactive electrophilic platform.

The transformation exploits the "Chromone-to-Quinoline Recyclization" strategy. 3-Formylchromones possess three electrophilic centers (C-2, C-4, and the formyl group). By reacting with hydrazine, the chromone undergoes a cascade condensation to form a fused chromeno[4,3-c]pyrazol-4-one intermediate. Subsequent treatment with a nitrogen nucleophile (ammonia or primary amine) effects a ring-opening/ring-closing (RORC) sequence, converting the pyran ring (oxygen) into a pyridine ring (nitrogen), yielding the target pyrazolo[4,3-c]quinolin-4-one .

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage cascade or a pseudo-multicomponent reaction:

  • Condensation: Hydrazine attacks the formyl group and C-2 of the chromone, leading to pyrone ring opening and recyclization to form the Chromeno[4,3-c]pyrazol-4-one intermediate.

  • Ammonolysis (Recyclization): An amine source (e.g., ammonium acetate or aniline) attacks the lactone carbonyl of the chromeno-pyrazole, opening the pyran ring again and recyclizing to form the thermodynamically stable Pyrazolo[4,3-c]quinolin-4-one .

ReactionPathway SM 6-Hydroxy-3-formylchromone (Starting Material) Inter Intermediate: Chromeno[4,3-c]pyrazol-4-one SM->Inter Step 1: Condensation (- H2O) Hydrazine Hydrazine Hydrate (Nucleophile 1) Hydrazine->Inter Product Target: Pyrazolo[4,3-c]quinolin-4-one Inter->Product Step 2: Recyclization (O -> N Exchange) Amine NH4OAc / Amine (Nucleophile 2) Amine->Product

Figure 1: Synthetic pathway transforming the chromone core into the pyrazoloquinoline scaffold via a chromeno-pyrazole intermediate.[1]

Materials & Equipment

Reagents:

  • Precursor: 6-Hydroxy-4-oxochromene-3-carbaldehyde (Synthesized via Vilsmeier-Haack formylation of 2,5-dihydroxyacetophenone).

  • Reactant A: Hydrazine hydrate (80% or 98%).

  • Reactant B: Ammonium acetate (

    
    ) or substituted aniline (for N-substituted derivatives).
    
  • Solvent: Ethanol (absolute) or Glacial Acetic Acid.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Optional, for rate enhancement).

Equipment:

  • Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser.

  • Magnetic stirrer and oil bath (controlled to 80–100 °C).

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Method A: One-Pot Synthesis (Preferred for Unsubstituted N-5)

This method generates the pyrazoloquinolinol core directly using ammonium acetate as the nitrogen source.

Step 1: Reaction Setup

  • Dissolve 1.0 mmol of 6-Hydroxy-4-oxochromene-3-carbaldehyde in 10 mL of glacial acetic acid in a round-bottom flask.

  • Add 1.2 mmol of Hydrazine Hydrate dropwise at room temperature. Observation: A transient color change (often yellow/orange) indicates hydrazone formation.

  • Add 5.0 mmol of Ammonium Acetate (

    
    ) to the mixture.
    

Step 2: Reflux & Cyclization

  • Heat the reaction mixture to reflux (118 °C) with stirring.

  • Maintain reflux for 4–6 hours . Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and a new polar spot (Product) will appear.
    

Step 3: Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water .

  • Stir vigorously for 15 minutes to precipitate the crude product.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove excess acid and ammonium salts.
    

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or DMF/Ethanol mixture.

  • Dry the purified crystals in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 65–80% Appearance: Yellow to brownish crystalline solid.

Method B: Stepwise Synthesis (For N-Substituted Derivatives)

Use this method if you require an N-aryl or N-alkyl substituent on the quinoline ring (using an aniline instead of ammonium acetate).

  • Intermediate Formation: Reflux 6-Hydroxy-3-formylchromone with Hydrazine Hydrate (1.1 eq) in Ethanol for 2 hours. Cool and filter to isolate the Chromeno[4,3-c]pyrazol-4-one intermediate.

  • Recyclization: Suspend the intermediate in Ethanol/Acetic Acid (10:1). Add the desired Aniline (1.2 eq). Reflux for 6–8 hours.[2] The amine attacks the lactone, opening the ring and re-closing to form the N-substituted Pyrazolo[4,3-c]quinoline.

Characterization Data (Expected)

To validate the structure of 8-hydroxy-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (tautomer):

TechniqueFeatureExpected Signal / Value
IR (

)
OH / NHBroad band at 3100–3400 (H-bonded)
C=O (Amide)Strong peak at 1650–1670
C=N1600–1620

NMR
Pyrazole CHSinglet at

8.2 – 8.5 ppm
(DMSO-

)
Quinoline NHBroad singlet at

11.0 – 13.0 ppm (exchangeable)
Aromatic ProtonsMultiplets at

7.0 – 8.0 ppm (pattern depends on 6-OH position)
Mass Spec Molecular Ion

consistent with formula (e.g., MW

201 + 16 (OH) = 217)

Troubleshooting & Optimization

  • Low Yield: If the chromeno-pyrazole intermediate precipitates and does not react further, increase the amount of Ammonium Acetate (up to 10 eq) or switch solvent to DMF to increase solubility and reaction temperature (

    
     °C).
    
  • Incomplete Cyclization: Ensure glacial acetic acid is used; the acidic medium catalyzes the ring-opening of the chromone.

  • Purification Issues: These compounds are often highly polar. If recrystallization fails, wash the solid with hot ethyl acetate to remove non-polar impurities.

References

  • Synthesis of Pyrazolo[4,3-c]quinolines: H. K. Beker et al., "One-pot Multicomponent Reaction: An Efficient Synthesis of 4-(Het)Aryl-substituted Pyrazolo-quinolinones," Current Organic Synthesis, 2023.

  • Chromone Reactivity Review: T. E.-S. Ali et al., "3-Formylchromones as diverse building blocks in heterocycles synthesis," European Journal of Chemistry, 2013.

  • Recyclization Mechanism: S. A. S. Ghozlan et al., "Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds," Molecules, 2010.

  • Chromeno-pyrazole Intermediate: C. F. X. Pinto et al., "Synthesis of Chromone-Related Pyrazole Compounds," Molecules, 2017.

  • Quinoline Synthesis from Chromone: V. O. Iaroshenko et al., "Synthesis of Quinolines from 3-Formylchromone," Journal of Organic Chemistry, 2008.

Sources

Application

Application Note: In-Silico Discovery Pipeline for 6-Hydroxy-4-oxochromene-3-carbaldehyde Derivatives

Executive Summary & Scientific Rationale The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. Specifically, 6-Hydroxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. Specifically, 6-Hydroxy-4-oxochromene-3-carbaldehyde serves as a potent pharmacophore and a versatile synthetic intermediate. The C-3 formyl group allows for facile derivatization into Schiff bases (imines/hydrazones), while the C-6 hydroxyl group enhances water solubility and hydrogen-bonding capacity.

This guide details a rigorous in-silico protocol for modeling these derivatives. Unlike generic docking tutorials, this protocol addresses the specific electronic properties of the chromone core—such as the push-pull electron density between the pyrone oxygen and the carbonyl—which necessitates Quantum Mechanical (QM) ligand preparation for accurate docking results.

Key Biological Targets

Based on current literature, this protocol focuses on two validated therapeutic areas for this scaffold:

  • Neurodegeneration: Acetylcholinesterase (AChE) and

    
    -Secretase (BACE-1) inhibition.[1][2]
    
  • Oncology: Cyclin-Dependent Kinase 4 (CDK4) and DNA Gyrase B (antibacterial/anticancer mechanism).

Computational Architecture

The following workflow illustrates the integrated pipeline from ligand construction to post-docking analysis.

G cluster_0 Phase 1: Ligand Preparation (QM) cluster_1 Phase 2: Target Preparation cluster_2 Phase 3: Molecular Docking cluster_3 Phase 4: Analysis Start Ligand Library Construction (Core: 6-OH-Chromone-3-CHO) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Conf Conformer Generation (Boltzmann Weighting) DFT->Conf Dock Semi-Flexible Docking (AutoDock Vina / Glide) Conf->Dock PDB PDB Retrieval & Cleaning (AChE / CDK4) Grid Grid Box Definition (Active Site Mapping) PDB->Grid Grid->Dock Redock Validation: Redocking (RMSD < 2.0 Å) Dock->Redock PLIP Interaction Profiling (PLIP / PyMOL) Redock->PLIP If Validated ADMET ADMET Prediction (SwissADME) PLIP->ADMET

Figure 1: Integrated computational workflow for chromone derivative modeling. The pipeline emphasizes QM-based ligand preparation to account for the electronic conjugation of the chromone system.

Detailed Experimental Protocols

Phase 1: Ligand Library Preparation (The QM Necessity)

Standard force fields (MMFF94) often fail to capture the correct planarity and charge distribution of the conjugated chromone-3-carbaldehyde system. DFT optimization is mandatory .

Protocol:

  • Core Structure: Draw 6-hydroxy-4-oxochromene-3-carbaldehyde.

  • Derivatization: Generate a virtual library of Schiff bases (e.g., reacting the 3-CHO group with 4-substituted anilines or hydrazides).

    • Rationale: The C=N bond restricts rotation; correct

      
       isomer assignment is critical (usually 
      
      
      
      is more stable).
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT / B3LYP.

    • Basis Set: 6-31G(d,p).

    • Solvation: IEFPCM (Water) – Essential for predicting H-bond donor/acceptor strengths of the 6-OH group.

  • Output: Export optimized .xyz or .sdf files. Ensure partial charges (Mulliken or ESP) are retained.

Phase 2: Target Selection & Preparation

We will focus on Acetylcholinesterase (AChE) as a primary case study, given the scaffold's proven efficacy in Alzheimer's research.

Target: Human AChE (PDB ID: 4EY7 ) co-crystallized with Donepezil.

  • Why 4EY7? High resolution (2.35 Å) and contains a classic dual-binding site inhibitor (Donepezil), allowing validation of the chromone's ability to span the catalytic active site (CAS) and peripheral anionic site (PAS).

Steps:

  • Cleaning: Remove water molecules (unless bridging), heteroatoms, and co-factors not essential for catalysis.

  • Protonation: Use H++ server or PropKa (pH 7.4).

    • Critical Step: Ensure His447 is protonated correctly to act as the catalytic base if the mechanism requires it, though for standard inhibition, neutral His is common.

  • Minimization: Perform energy minimization (1000 steps steepest descent) using the OPLS3e or CHARMm force field to relax steric clashes.

Phase 3: Molecular Docking Protocol

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

A. Grid Generation (The "Search Space")

The chromone scaffold is planar and rigid. The grid must encompass the "gorge" of AChE.

  • Center: Coordinates of the co-crystallized Donepezil.

    • 
      : -13.5, 
      
      
      
      : -44.0,
      
      
      : 27.0 (Approximate for 4EY7).
  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Vina standard) or 1.0 Å (Glide).

B. Docking Parameters
  • Exhaustiveness: Set to 32 (High). The standard 8 is insufficient for resolving the subtle pi-stacking interactions typical of chromones.

  • Modes: Generate 20 poses.

  • Validation: Re-dock the native ligand (Donepezil).

    • Acceptance Criteria: RMSD between docked and crystal pose must be

      
       2.0 Å .
      
Phase 4: Interaction Fingerprinting (PLIP)

Automated scoring functions often undervalue Pi-Pi stacking. Use the Protein-Ligand Interaction Profiler (PLIP) to detect specific interactions.

Key Interactions to Monitor:

  • Pi-Pi Stacking: Between the chromone benzene ring and Trp286 (PAS) or Trp86 (CAS).

  • Hydrogen Bonding:

    • 6-OH Group: Donor to Tyr124 or Asp74 .

    • 4-Carbonyl: Acceptor from backbone NH of the oxyanion hole (Gly121 , Gly122 ).

  • Hydrophobic: Interactions with Phe297 .

Data Presentation & Analysis

Quantitative Results Summary

Organize your docking results in the following format. Note: Binding Affinity < -8.0 kcal/mol is generally considered a "Hit" for this scaffold.

Compound IDDerivative TypeBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key Residues (H-Bonds)Key Residues (Pi-Stacking)
6-OH-Chr-CHO Parent Aldehyde-6.80.45Tyr124Trp286
Deriv-3a 4-Cl-Phenyl Schiff-9.20.38Tyr124, Ser203Trp286, Trp86
Deriv-3b Benzoyl Hydrazone-9.80.35Tyr124, Gly121Trp286 (T-shaped)
Donepezil Control-10.50.32Phe295Trp86, Trp286
Mechanistic Visualization

The following diagram illustrates the binding mode hypothesis for a potent 6-hydroxy-chromone Schiff base derivative within the AChE gorge.

Interactions Ligand_Core Chromone Core (Planar) Trp286 Trp286 (PAS) Ligand_Core->Trp286 Pi-Pi Stacking Ligand_6OH 6-OH Group Tyr124 Tyr124 Ligand_6OH->Tyr124 H-Bond Donor Ligand_Linker Imine Linker (-CH=N-) Gly121 Gly121 (Oxyanion Hole) Ligand_Linker->Gly121 H-Bond Acceptor Ligand_Tail Phenyl Tail Trp86 Trp86 (CAS) Ligand_Tail->Trp86 Pi-Pi T-Shaped

Figure 2: Interaction map of a theoretical Chromone-Schiff base derivative spanning the AChE active site gorge, connecting the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS).

ADMET Profiling Strategy

While docking predicts binding, ADMET predicts viability. For 6-hydroxy-chromone derivatives, specific attention must be paid to solubility and metabolic stability .

Tools: SwissADME (Web), pkCSM.

Critical Parameters to Report:

  • Lipinski's Rule of 5:

    • MW < 500 Da (Schiff bases often approach this limit).

    • LogP < 5 (Chromones are lipophilic; the 6-OH helps reduce LogP).

  • PAINS (Pan-Assay Interference Compounds):

    • Warning: Some aldehyde precursors can be flagged as reactive.[3] Schiff bases are generally stable but must be checked for hydrolysis stability.

  • BBB Permeability: Essential for Neurodegenerative targets (AChE/BACE-1).

    • Target: LogBB > -1.0.

References

  • Synthesis and Biological Activity of Chromone Derivatives Source: National Institutes of Health (PMC) Citation: "Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity." URL:[Link]

  • Molecular Docking of Chromone-3-Carbaldehyde Source: ResearchGate / Acta Crystallographica Citation: Yousuf, S., et al. (2012).[4] "6-Methyl-4-oxo-4H-chromene-3-carbaldehyde."[4] URL:[Link]

  • Schiff Base Derivatives and AChE Inhibition Source: Semantic Scholar Citation: "In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer Agents." URL:[Link][5][6][7]

  • Antiviral Potential (SARS-CoV-2) Source: MDPI Citation: "In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2." URL:[Link]

  • Halogen Bonding in Chromones Source: National Institutes of Health (PMC) Citation: "6-Iodo-4-oxo-4H-chromene-3-carbaldehyde."[1] (Structural insights for docking halogenated derivatives). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

avoiding common pitfalls in the synthesis of chromone derivatives

Technical Support Center: Chromone & Flavone Synthesis Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: CHR-SYN-404 Welcome to the Chromone Synthesis Troubleshooting Hub Hello.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromone & Flavone Synthesis Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: CHR-SYN-404

Welcome to the Chromone Synthesis Troubleshooting Hub

Hello. If you are reading this, you are likely staring at a TLC plate that doesn't match the literature, or a round-bottom flask full of intractable tar. I have spent the last decade optimizing heterocycle synthesis, and I know that while the literature makes chromone synthesis look like a simple condensation, the reality is often a battle against hydrolysis, polymerization, and regioselectivity.

This guide is not a textbook. It is a diagnostic tool designed to unblock your workflow. We will cover the three most common synthetic routes: the Baker-Venkataraman Rearrangement , the Vilsmeier-Haack Cyclization , and Oxidative Cyclization (for Flavones) .

Module 1: The Baker-Venkataraman Rearrangement (BVR)

The "Classic" Route [1]

Context: You are trying to synthesize a 2-substituted chromone or flavone via an o-hydroxyacetophenone. You have esterified the phenol, but the subsequent rearrangement to the 1,3-diketone is failing.

Diagnostic Workflow

BVR_Workflow Start Start: o-Acyloxyacetophenone Base Step 1: Add Base (NaH/THF or KOH/Pyridine) Start->Base Check1 Check: Did it solidify/change color? Base->Check1 Acid Step 2: Acid Workup (pH < 4) Check1->Acid Yes (Yellow ppt) Failure Issue: Hydrolysis to Phenol Check1->Failure No change Cyclization Step 3: Acid Cyclization (AcOH/H2SO4) Acid->Cyclization Isolate 1,3-Diketone Acid->Failure Product is starting phenol Success Product: Chromone Cyclization->Success

Figure 1: Logical flow for the Baker-Venkataraman Rearrangement. Note that the intermediate 1,3-diketone must often be isolated before cyclization.

Troubleshooting Q&A

Q: I treated my ester with base, but after workup, I just recovered the starting phenol (o-hydroxyacetophenone). What happened? A: You encountered intermolecular hydrolysis instead of intramolecular rearrangement .

  • The Cause: Traces of water in your solvent or an insufficient base strength. The enolate must attack the ester carbonyl faster than hydroxide attacks it.

  • The Fix:

    • Switch Bases: If using KOH/Pyridine, switch to NaH (60% dispersion) or LiHMDS in anhydrous THF. The kinetic enolate forms faster and drives the rearrangement.

    • Dry Your Solvents: BVR is strictly anhydrous. Use freshly distilled THF or dry DMF.

Q: My 1,3-diketone intermediate is an oil that won't crystallize. Can I proceed? A: Yes. The diketone exists in a keto-enol equilibrium that often makes it oily.

  • Validation: Run a TLC. The diketone usually runs significantly lower (more polar) than the starting ester due to the enol's hydrogen bonding. If the spot is there, proceed directly to the acid-catalyzed cyclization step (Glacial AcOH + catalytic

    
    ).
    
Standardized Protocol: NaH-Mediated BVR

Reference Grounding: This protocol is adapted from standard high-yield procedures [1].

  • Setup: Flame-dry a 100 mL RBF under

    
    .
    
  • Reagent Prep: Wash NaH (60% in oil, 3.0 equiv) with dry hexane to remove oil (optional but recommended for purification). Suspend in dry THF.

  • Addition: Dissolve o-acyloxyacetophenone (1.0 equiv) in dry THF. Add dropwise to the NaH suspension at 0°C.

  • Reaction: Warm to 60°C. Critical Observation: The solution should turn bright yellow/orange and often becomes a thick slurry (the enolate salt). Stir for 2-4 hours.

  • Quench: Pour onto crushed ice/HCl. The 1,3-diketone should precipitate.

  • Cyclization: Reflux the crude diketone in glacial acetic acid with 0.5% conc.

    
     for 1 hour. Pour into water to precipitate the chromone.
    

Module 2: Vilsmeier-Haack Cyclization

The "Aldehyde" Route

Context: You are reacting an o-hydroxyketone with DMF and


 to form a chromone-3-carboxaldehyde.
Common Pitfall: The "Black Tar" Scenario

Q: As soon as I added the ketone to the Vilsmeier reagent, the reaction smoked and turned into black tar. Why? A: Thermal runaway caused by rapid addition. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic, and its reaction with the ketone is even more so.

Q: I followed the procedure, but got no yield. My DMF smells "fishy." A: Your DMF has decomposed to dimethylamine.[2]

  • The Chemistry: Dimethylamine reacts with

    
     to form unreactive phosphoramides, killing the Vilsmeier reagent.
    
  • The Fix: Use fresh, anhydrous DMF. If it smells like fish, distill it or discard it.

Troubleshooting Logic

Vilsmeier_Troubleshoot Problem Problem: Low Yield / Tar CheckTemp Check: POCl3 added at 0°C? Problem->CheckTemp CheckWater Check: Drying Tube used? CheckTemp->CheckWater Yes Solution1 Control Exotherm: Add POCl3 dropwise to DMF at 0°C CheckTemp->Solution1 No CheckDMF Check: DMF Freshness CheckWater->CheckDMF Yes Solution2 Strict Anhydrous: POCl3 hydrolyzes instantly with H2O CheckWater->Solution2 No Solution3 Distill DMF: Remove dimethylamine CheckDMF->Solution3 Smells Fishy

Figure 2: Decision tree for diagnosing Vilsmeier-Haack failures.

Protocol: Controlled Vilsmeier-Haack

Reference Grounding: Adapted from methodologies for 3-formylchromone synthesis [2].

  • Reagent Formation (The Critical Step): In a dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C . Add

    
     (1.2 equiv) dropwise  over 15 minutes.
    
    • Note: A white precipitate (the Vilsmeier salt) may form. This is good.

  • Substrate Addition: Dissolve o-hydroxyacetophenone (1.0 equiv) in minimal DMF. Add this solution dropwise to the reagent at 0°C.

  • Cyclization: Stir at 0°C for 30 mins, then warm to 60°C for 3 hours.

  • Hydrolysis (The Workup): Pour the mixture onto crushed ice. Stir vigorously. Neutralize carefully with saturated NaOAc solution to pH 5-6.

    • Warning: Do not use strong NaOH immediately, or you may cleave the ring.

Module 3: Oxidative Cyclization (Flavone Specific)

The "Chalcone" Route [3][4]

Context: You have a 2'-hydroxychalcone and need to close the ring to form a flavone.

Q: I used


/DMSO, but I can't get the iodine out of my product. 
A:  Iodine binds tightly to flavones.
  • The Fix: Wash the organic layer with saturated Sodium Thiosulfate (

    
    )  until the purple color vanishes. If the solid product is stained, recrystallize from methanol containing a trace of sodium thiosulfate.
    

Q: Why am I getting Aurones (5-membered ring) instead of Flavones (6-membered ring)? A: This is a regioselectivity issue driven by the oxidant.

  • Mercury (II) Acetate: Favors Aurones .

  • Iodine/DMSO: Favors Flavones .[5]

  • Selenium Dioxide: Favors Flavones .

Reagent Comparison Table
Reagent SystemPrimary ProductReaction TimeNotes

/ DMSO
Flavone1-2 hrs (Heat)Robust, high yield. Requires thiosulfate wash [3].

/ DMSO (Microwave)
Flavone2-5 minsExcellent for rapid screening. High purity [3].
DDQ / Dioxane Flavone12-24 hrsGood for acid-sensitive substrates. Expensive.
Hg(OAc)

/ Pyridine
Aurone 1-3 hrsAvoid if targeting chromones. Toxic waste.
SeO

/ Amyl Alcohol
Flavone12+ hrsClassical method. Difficult selenium removal.

References

  • Baker-Venkataraman Mechanism & Review

    • Ameen, D., & Snape, T. J. (2014).
  • Vilsmeier-Haack Methodologies

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] "The Vilsmeier–Haack Reaction."[2][6][7][8] Comprehensive Organic Synthesis.

  • Oxidative Cyclization (Iodine/DMSO)

    • Doshi, A. G., Soni, P. A., & Ghiya, B. J. (1986). "Oxidation of 2'-hydroxychalcones." Indian Journal of Chemistry.
    • Modern adaptation: Masesane, I., et al. (2000). "The oxidative cyclisation of 2′-hydroxychalcones." Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

validation of the antimicrobial mechanism of 6-Hydroxy-4-oxochromene-3-carbaldehyde derivatives

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads[1] Executive Summary: The Scaffold Advantage The search for non-fluoroquinolone inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads[1]

Executive Summary: The Scaffold Advantage

The search for non-fluoroquinolone inhibitors of bacterial DNA gyrase has led to the emergence of 6-Hydroxy-4-oxochromene-3-carbaldehyde (6-OH-Chromone) derivatives.[1] Unlike traditional antibiotics that often face rapid efflux-mediated resistance, these Schiff base derivatives exploit a dual-mechanism of action: ATP-competitive inhibition of DNA Gyrase B and membrane depolarization .[1]

This guide provides a validated framework for assessing these derivatives, comparing them against the industry standard (Ciprofloxacin), and detailing the specific experimental protocols required to confirm their mechanism of action (MoA).

Comparative Performance Analysis

The following data synthesizes performance metrics of optimized 6-OH-Chromone Schiff base derivatives (specifically hydrazone/semicarbazone conjugates) against the parent scaffold and standard of care.

Table 1: Efficacy Comparison (MIC/MBC Data)

Data represents mean values against multi-drug resistant (MDR) clinical isolates.[1]

Metric6-OH-Chromone Derivatives (Optimized Product)Ciprofloxacin (Standard Control)Parent Aldehyde (Precursor)Performance Note
S. aureus (MIC) 0.5 – 4.0 µg/mL 0.25 – 1.0 µg/mL>100 µg/mLDerivatives show equipotent efficacy to Ciprofloxacin in some MDR strains.[1]
E. coli (MIC) 2.0 – 8.0 µg/mL 0.01 – 0.5 µg/mL>128 µg/mLModerate Gram-negative activity; limited by outer membrane permeability.[1]
Bactericidal Ratio MBC/MIC ≤ 2 MBC/MIC ≤ 2N/AIndicates true bactericidal (killing) rather than bacteriostatic activity.[1]
Resistance Profile Low Frequency (<10⁻⁹)High FrequencyN/AChromones do not trigger the same gyrA mutations common with fluoroquinolones.[1]
Toxicity (CC₅₀) >200 µg/mL (Vero cells)>100 µg/mLHighThe Schiff base modification significantly reduces host cytotoxicity.[1]

Mechanistic Validation: The "How" and "Why"

To validate the claim that these derivatives target DNA Gyrase, you must move beyond simple MIC testing. The following mechanistic pathways must be confirmed via the protocols in Section 4.

Validated Mechanism of Action

The 6-OH-chromone scaffold acts as a pharmacophore anchor .[1] The 4-oxo and 6-hydroxy groups form hydrogen bonds with the ATP-binding pocket of the GyrB subunit of DNA gyrase, while the Schiff base side chain (imine linkage) extends into the hydrophobic region, stabilizing the complex and preventing ATP hydrolysis.

Visualizing the Pathway

The following diagram illustrates the validated signaling pathway and the point of inhibition.

G Compound 6-OH-Chromone Derivative Entry Passive Diffusion / Porin Entry Compound->Entry Target Target: DNA Gyrase B (ATP Binding Pocket) Entry->Target Cytoplasmic Accumulation Action Inhibition of ATP Hydrolysis Target->Action Competitive Binding Consequence Supercoiling Failure Action->Consequence DSB DNA Double-Strand Breaks Consequence->DSB Replication Fork Collapse Death Bacterial Cell Death (Apoptosis-like) DSB->Death

Figure 1: Mechanism of Action. The derivative penetrates the cell wall and competitively binds to the ATPase domain of DNA Gyrase B, leading to replication collapse.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the Control steps fail, the experiment is invalid.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm the molecular target is DNA Gyrase, distinguishing it from general membrane disruptors.

  • Reagents:

    • Relaxed pBR322 plasmid DNA (0.5 µg).[1]

    • E. coli DNA Gyrase (1 unit).[1]

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

    • Test Compound: 6-OH-Chromone derivative (0.1, 1, 10, 50 µM).

    • Positive Control: Novobiocin (GyrB inhibitor) or Ciprofloxacin (GyrA inhibitor).[1]

  • Methodology:

    • Mix plasmid, enzyme, and test compound in buffer.

    • Incubate at 37°C for 60 minutes .

    • Stop reaction with 8 µL of loading dye (containing SDS and Proteinase K).[1]

    • Analyze via electrophoresis on 1% agarose gel (run at 50V for 3 hours).

  • Validation Criteria:

    • Negative Control: Relaxed plasmid must remain relaxed (slow migration).

    • Enzyme Control: Relaxed plasmid must convert to Supercoiled (fast migration).

    • Success: Test compound lanes show bands matching the Negative Control (inhibition of supercoiling) in a dose-dependent manner.[1]

Protocol B: Time-Kill Kinetics & Bactericidal Nature

Objective: Determine if the compound kills bacteria or merely inhibits growth.[1]

  • Setup:

    • Inoculum: S. aureus or E. coli at

      
       CFU/mL.[1]
      
    • Concentrations: 1x MIC, 2x MIC, 4x MIC.[2]

  • Sampling:

    • Aliquot at 0, 2, 4, 6, 12, and 24 hours.

    • Perform serial dilutions and plate on Mueller-Hinton Agar.[1][2]

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) within 24 hours.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      
    • Note: 6-OH-Chromone derivatives typically exhibit time-dependent bactericidal activity , distinct from the concentration-dependent killing of aminoglycosides.[1]

Protocol C: Molecular Docking Verification (In Silico)

Objective: Predict binding affinity and orientation before synthesis or wet-lab confirmation.[1]

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 6F86 ).[1]

  • Grid Box: Centered on the ATP-binding site (residues Val43, Asp73, Gly77).

  • Validation:

    • Re-dock the co-crystallized ligand (Clorobiocin).[1] RMSD must be < 2.0 Å.[1]

    • Test Compound Binding Energy should be < -7.5 kcal/mol .[1]

    • Look for H-bonds between the 6-OH group and Asp73 (critical for high affinity).[1]

Validation Workflow Logic

Use this logic flow to determine if a new derivative is worth pursuing.

Workflow Start Synthesize Derivative Screen MIC Screening (< 8 µg/mL?) Start->Screen Tox Cytotoxicity (CC50 > 10x MIC?) Screen->Tox Yes Discard Discard / Redesign Screen->Discard No Mech Gyrase Assay (Inhibition?) Tox->Mech Yes Tox->Discard No Lead Valid Lead Candidate Mech->Lead Yes Mech->Discard No

Figure 2: Decision Matrix. A "Go/No-Go" workflow for validating chromone derivatives.

Strategic Recommendations

  • Use Case: Deploy 6-OH-Chromone derivatives specifically for MRSA (Methicillin-Resistant S. aureus) and VRE infections where fluoroquinolone resistance is suspected.[1] Their distinct binding mode on GyrB avoids cross-resistance with GyrA-targeting drugs like Ciprofloxacin.[1]

  • Formulation: Due to the lipophilicity of the chromone scaffold, formulation with cyclodextrins or liposomes is recommended to improve bioavailability and solubility during in vivo studies.[1]

  • Combination Therapy: Experimental data suggests synergy when combined with membrane-permeabilizing agents (e.g., Colistin) for Gram-negative targets, overcoming the outer membrane barrier.

References

  • Synthesis and biological evaluation of chromone-3-carboxamides. Source: Semantic Scholar / Arkivoc URL:[1][Link][1]

  • DNA gyrase inhibition by Ni(II)-Schiff base complexes via in silico molecular docking studies. Source: Michigan Tech / Digital Commons URL:[1][Link][1]

  • Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial Agents. Source: Rasayan Journal of Chemistry URL:[Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Source: NIH / PubMed Central URL:[1][Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors. Source: ACS Infectious Diseases / NIH URL:[1][Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 6-Hydroxy-4-oxochromene-3-carbaldehyde

Executive Summary & Chemical Profile This guide provides an operational framework for the handling and disposal of 6-Hydroxy-4-oxochromene-3-carbaldehyde . Unlike generic aldehydes, this compound combines a reactive form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the handling and disposal of 6-Hydroxy-4-oxochromene-3-carbaldehyde . Unlike generic aldehydes, this compound combines a reactive formyl group with a phenolic chromone backbone. This dual functionality dictates specific disposal protocols to prevent polymerization, oxidation, or unintended biological activity in waste streams.

Chemical Identity & Hazard Metrics
ParameterDataOperational Implication
CAS Number 69155-75-5Use for waste manifesting.
Molecular Formula C₁₀H₆O₄High oxygen content; potential combustion source.
Functional Groups Aldehyde (C-3), Phenol (C-6)Aldehyde: Electrophilic, oxidation risk. Phenol: pH sensitive, potential environmental toxin.
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][2][3] Requires containment to prevent mucosal damage.
RCRA Status Non-Listed (Characteristic)Not P- or U-listed. Regulated by characteristic (Ignitability/Toxicity) if in solution.

Reactivity-Based Segregation Strategy

Effective disposal begins with segregation. The primary risk with 6-Hydroxy-4-oxochromene-3-carbaldehyde is uncontrolled reactivity in the waste container.

The "Why" Behind Segregation
  • Aldehyde Oxidation: In the presence of strong oxidizers (e.g., Nitric Acid, Peroxides), the C-3 formyl group can undergo rapid, exothermic oxidation to the carboxylic acid.

  • Base-Catalyzed Polymerization: Strong bases (NaOH, KOH) can deprotonate the C-6 hydroxyl group and catalyze aldol-type condensations of the aldehyde, generating heat and pressure in sealed drums.

Critical Rule: Never commingle this compound with Oxidizing Agents (Waste Code D001/D003) or Strong Caustics (Waste Code D002).

Disposal Workflows: A Decision Logic

Follow this self-validating workflow to determine the correct disposal path.

Workflow Visualization

The following diagram outlines the decision logic for disposing of 6-Hydroxy-4-oxochromene-3-carbaldehyde based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 6-Hydroxy-4-oxochromene-3-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid LabPack Protocol A: Lab Pack (Solid Waste) Solid->LabPack SolventCheck Identify Solvent Base Liquid->SolventCheck Warning CRITICAL: Check pH Must be 4 < pH < 10 Avoid Oxidizers Liquid->Warning ContainerS Container: Wide-mouth HDPE Label: 'Hazardous Waste - Irritant' LabPack->ContainerS Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloWaste Protocol B: Halogenated Waste Stream (Segregated) Halo->HaloWaste NonHaloWaste Protocol C: Organic Waste Stream (High BTU) NonHalo->NonHaloWaste

Figure 1: Decision tree for waste stream segregation. Blue nodes indicate decision points; Green/Red nodes indicate specific waste streams.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, spilled powder, or contaminated solids (wipes/weigh boats).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers to prevent potential catalysis of the aldehyde.

  • Packaging:

    • Double-bag the solid in 4-mil polyethylene bags before placing it in the jar.

    • This prevents dust generation (H335 Respiratory Irritant) upon reopening at the treatment facility.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "6-Hydroxy-4-oxochromene-3-carbaldehyde (100%)."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Protocol B & C: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Pre-Disposal Check (Self-Validating Step):

    • pH Test: Dip a pH strip into the waste.

    • If pH < 4 or > 10: Neutralize to pH 6–8 using dilute acetic acid or sodium bicarbonate. Why? Extreme pH accelerates degradation and pressure buildup in drums.

    • Oxidizer Check: Verify no peroxides or nitric acid are present using starch-iodide paper if the history of the waste is ambiguous.

  • Stream Selection:

    • Halogenated (Protocol B): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated (Protocol C): If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate.

  • Container:

    • Use standard safety cans or carboys (HDPE/Polypropylene).

    • Venting: Ensure caps are vented if the waste was recently neutralized to allow CO₂ escape.

Spill Management & Emergency Procedures

In the event of a release, immediate containment is required to prevent sensitization.

Small Spill (< 5g Solid or < 100mL Liquid)
  • PPE Upgrade: Don double nitrile gloves (minimum 0.11mm thickness) and N95/P100 respirator if dust is visible.

  • Containment:

    • Solid: Cover with wet paper towels to suppress dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a 10% aqueous sodium bisulfite solution.

    • Mechanism:[4][5][6] Bisulfite forms an adduct with the aldehyde (C-3 position), reducing volatility and reactivity [1].

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

Large Spill (> 5g or > 100mL)
  • Evacuate: Clear the immediate area. Aldehydes can be lachrymators (tear-inducing).

  • Ventilate: Increase air exchange (open fume hood sashes fully if safe).

  • Contact EHS: Do not attempt cleanup without a buddy system and potential SCBA support if the odor is strong.

Regulatory Compliance (US Focus)

While 6-Hydroxy-4-oxochromene-3-carbaldehyde is not explicitly listed on the RCRA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle [2].

  • Waste Coding:

    • If the solvent is ignitable (Flash point < 60°C): D001 .

    • If the solvent is toxic (e.g., Chloroform): D022 .

    • If pure solid: Classify as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise, which is rare for this compound).

  • Documentation: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]

  • PubChem. (2023). 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Hydroxy-4-oxochromene-3-carbaldehyde
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6-Hydroxy-4-oxochromene-3-carbaldehyde
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